![molecular formula C13H13F2N3 B2662242 5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile CAS No. 2094285-97-7](/img/structure/B2662242.png)
5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile, commonly known as 5F-PCN, is a synthetic cannabinoid that belongs to the class of indazolecarboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. This compound has gained popularity in the research community due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids.
Mechanism of Action
5F-PCN binds to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain, mood, appetite, and immune function. This compound acts as a potent agonist of these receptors, leading to the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5F-PCN are similar to those of natural cannabinoids. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It also modulates the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5F-PCN in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using this compound is its potential for abuse and its legal status in some countries.
Future Directions
There are several future directions for research on 5F-PCN. One area of focus is the development of new synthetic cannabinoids with improved therapeutic properties and reduced side effects. Another area of focus is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and its role in various physiological processes. Additionally, the potential use of 5F-PCN in the treatment of psychiatric disorders such as anxiety and depression warrants further investigation.
Synthesis Methods
The synthesis of 5F-PCN involves the reaction of 5-fluoropentylamine with 2-fluorobenzonitrile in the presence of a catalyst. The resulting product is then treated with cyanogen bromide to form the cyano group. The final compound is purified through a series of chromatographic techniques to obtain a pure product.
Scientific Research Applications
5F-PCN has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-(5-fluoropentyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-6-2-1-3-7-18(10-17)12-4-5-13(15)11(8-12)9-16/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONXTNCDSKIPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCCCF)C#N)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.